Cyclohexyl isocyanate

Descripción general

Descripción

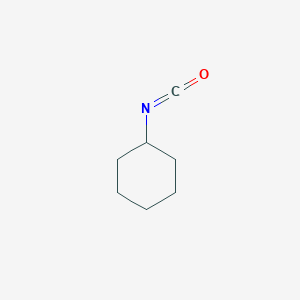

Cyclohexyl isocyanate (C₇H₁₁NO, CAS 3173-53-3) is an aliphatic isocyanate characterized by a six-membered cyclohexane ring attached to an isocyanate (-NCO) functional group. It is synthesized via thermal decomposition of O-methyl-N-cyclohexyl carbamate or through condensation reactions with glycine derivatives . Industrially, it is used in pharmaceutical intermediates (e.g., anticancer agents ), biodiesel co-immobilization , and carbamoylation of proteins like calmodulin . Its reactivity stems from the electrophilic NCO group, enabling nucleophilic additions with amines, alcohols, and thiols. This compound is also a hydrolysis product of nitrosoureas such as lomustine, contributing to carbamoylating toxicity in chemotherapy .

Métodos De Preparación

Phosgenation of Cyclohexylamine

Traditional Phosgene-Based Synthesis

The conventional method involves reacting cyclohexylamine with phosgene (COCl₂), proceeding through a carbamoyl chloride intermediate. Cyclohexylamine reacts with phosgene in an inert solvent (e.g., toluene) to form cyclohexylcarbamoyl chloride, which thermally decomposes to CHI and HCl :

6\text{H}{11}\text{NH}2 + \text{COCl}2 \rightarrow \text{C}6\text{H}{11}\text{NCO} + 2\text{HCl}

This method, while efficient, faces criticism due to phosgene’s extreme toxicity and corrosiveness. Industrial implementations require specialized equipment to handle HCl byproducts and residual phosgene .

Process Optimization and Challenges

Key parameters include:

-

Temperature : 40–80°C to balance reaction rate and side-product formation.

-

Solvent selection : Toluene or dichloroethane improves miscibility and stabilizes intermediates .

-

Phosgene stoichiometry : Excess phosgene (1.2–1.5 equivalents) ensures complete conversion but complicates purification .

Despite yields exceeding 85%, safety concerns and regulatory restrictions have driven research into phosgene alternatives .

Triphosgene-Mediated Synthesis

Reaction Mechanism and Procedure

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer phosgene substitute due to its solid-state stability. In the patented method , cyclohexylamine reacts with HCl to form an amine salt, which subsequently reacts with triphosgene:

6\text{H}{11}\text{NH}2 + \text{HCl} \rightarrow \text{C}6\text{H}{11}\text{NH}3^+\text{Cl}^-

6\text{H}{11}\text{NH}3^+\text{Cl}^- + (\text{Cl}3\text{CO})2\text{CO} \rightarrow 3\text{C}6\text{H}{11}\text{NCO} + 3\text{HCl} + \text{CO}2

Steps :

-

Amine salt formation : Cyclohexylamine and HCl react in toluene at 80–95°C for 2.5–3 hours (pH 3–7) .

-

Dehydration : Distillation removes water, preventing hydrolysis.

-

Triphosgene addition : Reacted at 95–115°C under nitrogen purge to eliminate HCl .

Yield Optimization and Solvent Effects

Experimental data from CN111548287A demonstrate yield dependence on pH and temperature:

| Example | pH | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 4 | 100 | 89 |

| 5 | 1 | 100 | 99 |

| 6 | 9 | 100 | 88 |

Lower pH (1–4) enhances protonation of the amine, accelerating salt formation, but excessive acidity (pH <3) risks equipment corrosion. Xylene or ethyl acetate solvents marginally improve yields (1–2%) compared to toluene .

Non-Phosgene Routes Using Carbon Dioxide

Carbamate Intermediate Formation

Patent CA2091666C outlines a phosgene-free method where cyclohexylamine reacts with CO₂ to form a carbamate salt, which is dehydrated using oxophilic agents (e.g., POCl₃, SOCl₂) :

6\text{H}{11}\text{NH}2 + \text{CO}2 \rightarrow \text{C}6\text{H}{11}\text{NHCOO}^- \text{NH}3^+

{11}\text{NHCOO}^- \text{NH}3^+ + \text{POCl}3 \rightarrow \text{C}6\text{H}{11}\text{NCO} + \text{NH}4\text{Cl} + \text{POCl}_2\text{OH}

Advantages and Limitations

-

Safety : Eliminates phosgene use, reducing hazardous waste.

-

Yield : 70–75% due to incomplete dehydration and side reactions .

-

Catalyst requirements : Palladium or cobalt complexes improve efficiency but increase costs .

Solid Phosgene Alternatives

Triphosgene and Diphosgene

Solid agents like triphosgene (Cl₃CO)₂CO and diphosgene Cl₃COC(O)OCl₃ offer safer handling. A 2020 patent details CHI synthesis via cyclohexylamine and triphosgene in dichloromethane at 25–50°C, achieving 92% yield. Nitrogen purging (0.5–2.5 hours) removes HCl, minimizing side products .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.

Polymerization: It can polymerize under the influence of heat or organometallic compounds.

Decomposition: Upon burning, it decomposes to produce toxic fumes of hydrogen cyanide and nitrogen oxides.

Common Reagents and Conditions:

Amines: React with this compound to form ureas.

Alcohols: React to form carbamates.

Organometallic Compounds: Can induce polymerization.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Cyclohexyl isocyanate is primarily utilized as an intermediate in the synthesis of various chemicals:

- Polyurethanes : CHI is used to produce polyurethane materials, which are widely applied in coatings, adhesives, and elastomers. Research indicates that CHI-modified polyurethanes exhibit improved mechanical properties and thermal stability .

- Medicinal Chemistry : CHI acts as a precursor for several pharmaceutical compounds. For instance, it is involved in synthesizing the herbicide hexazinone and other medicinal agents like hexythiazox, which are crucial for agricultural applications .

- Isocyanate Reactions : The unique reactivity of isocyanates allows them to participate in various chemical reactions, such as nucleophilic addition to amines and alcohols, leading to the formation of diverse products including carbamates and ureas .

Industrial Applications

The industrial applications of this compound extend to several sectors:

- Adhesives and Sealants : CHI-based formulations are used in producing high-performance adhesives that require strong bonding capabilities under various environmental conditions.

- Coatings : this compound contributes to the formulation of durable coatings that provide resistance against wear and corrosion. Its incorporation enhances the mechanical properties of the final product .

Case Study 1: Polyurethane Films

A study investigated methylenebis(this compound)-based polyurethane films for medical applications. The findings suggested that these films possess favorable properties for use as general medical supplies due to their biocompatibility and mechanical strength .

Case Study 2: Grafting onto Graphene

Research on this compound-modified graphene demonstrated successful grafting techniques that enhance the mechanical, thermal, and tribological properties of polyimide nanocomposites. This modification process was confirmed through Fourier transform infrared spectroscopy (FTIR) analyses, indicating potential applications in advanced materials .

Safety and Environmental Considerations

While this compound has significant industrial utility, safety concerns regarding its toxicity must be addressed. Studies have shown that exposure to isocyanates can lead to respiratory issues and allergic reactions among workers in industries utilizing these compounds . Therefore, proper handling procedures and protective measures are essential to mitigate health risks.

Data Summary Table

Mecanismo De Acción

Cyclohexyl isocyanate can be compared with other isocyanates such as phenyl isocyanate, butyl isocyanate, and hexyl isocyanate . While all these compounds contain the isocyanate group, their reactivity and applications differ based on the alkyl or aryl group attached to the isocyanate group. This compound is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to linear or aromatic isocyanates.

Comparación Con Compuestos Similares

Structural Analogs: Aliphatic and Aromatic Isocyanates

Cyclohexyl Isothiocyanate (C₇H₁₁NS, CAS 1122-82-3)

- Chemical Differences : Replaces the oxygen atom in the isocyanate group with sulfur (-NCS vs. -NCO), altering reactivity. Isothiocyanates are less electrophilic but participate in thiourea formation.

- Applications: Primarily used in agrochemicals and organic synthesis.

- Toxicity : Shares respiratory hazards with isocyanates but exhibits distinct metabolic pathways due to sulfur content .

Phenyl Isocyanate (C₇H₅NO, CAS 103-71-0)

- Chemical Differences : Aromatic ring increases electron-withdrawing effects, enhancing NCO reactivity.

- Applications: Used in polyurethane production and as a crosslinker.

- Toxicity : Higher volatility increases inhalation risks, but its occupational exposure limits are stricter than aliphatic analogs .

Functional Group Variants: Diisocyanates and Substituted Derivatives

Isophorone Diisocyanate (C₁₂H₁₈N₂O₂, CAS 4098-71-9)

- Structure : Bifunctional isocyanate with a bicyclic structure.

- Reactivity : Higher steric hindrance reduces reaction rates compared to cyclohexyl isocyanate.

- Applications : Used in high-performance coatings and adhesives. Unlike this compound, it lacks pharmaceutical applications .

trans-4-Methyl this compound (C₈H₁₁NO, CAS 32175-00-1)

- Structure : Methyl substitution on the cyclohexane ring introduces chirality and steric effects.

- Applications : Specialized in chiral drug synthesis (e.g., glimepiride impurities). Its regioselectivity differs from unsubstituted this compound .

Reactivity and Toxicity Comparison

Table 1: Key Properties of this compound and Analogs

Key Findings:

- Carbamoylating Activity : this compound’s carbamoylation of lysine residues in proteins (e.g., calmodulin) is critical in chemotherapy toxicity . Phenyl isocyanate lacks this biological interaction.

- Environmental Presence : this compound is detected in PM₂.₅–PM₁ particulate matter, unlike its analogs, due to industrial emissions .

- Therapeutic Index : Nitrosoureas releasing this compound exhibit higher toxicity compared to those releasing 4-hydroxythis compound, which lacks calmodulin-binding capacity .

Actividad Biológica

Cyclohexyl isocyanate (CIC) is a member of the isocyanate family, which are organic compounds characterized by the presence of the isocyanate functional group (-N=C=O). This compound has garnered attention due to its biological activities, particularly in toxicology and potential pharmaceutical applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is a yellowish liquid with a pungent odor. It is insoluble in water and exhibits significant toxicity through inhalation, skin absorption, and ingestion. Exposure can lead to severe irritation of the skin, eyes, and respiratory tract, with symptoms including coughing, shortness of breath, and pulmonary edema at higher concentrations .

Acute Exposure Guidelines

The following table summarizes the Acute Exposure Guideline Levels (AEGLs) for this compound:

| Exposure Period | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |

|---|---|---|---|

| 10 minutes | NR | 0.2 | 0.6 |

| 30 minutes | NR | 0.065 | 0.2 |

| 60 minutes | NR | 0.034 | 0.1 |

| 4 hours | NR | 0.0085 | 0.025 |

| 8 hours | NR | 0.004 | 0.013 |

NR = Not recommended due to insufficient data .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, demonstrating potential as a biocide in agricultural applications . The compound's mechanism involves disruption of microbial cell membranes, leading to cell lysis.

This compound has been shown to induce cytotoxic effects in various cell lines. For instance, studies on human ovarian cancer cell lines revealed that CIC could inhibit cell proliferation through apoptosis induction . The exact mechanisms may involve the activation of stress response pathways and the generation of reactive oxygen species (ROS), which contribute to cellular damage.

Case Studies

Case Study: Respiratory Effects in Industrial Workers

A notable case study documented respiratory issues among workers exposed to this compound in an industrial setting. Symptoms included chronic cough, bronchitis, and asthma-like conditions due to prolonged exposure to low concentrations of the compound . This highlights the need for stringent occupational safety measures when handling isocyanates.

Case Study: Toxicological Assessment in Animal Models

In animal studies, this compound was administered to rats to assess acute lethality and toxicity profiles. Results showed that exposure at concentrations above 18 ppm led to significant mortality within days post-exposure . These findings underscore the compound's high toxicity and potential health risks associated with exposure.

In Vitro Studies

In vitro assays have demonstrated that this compound can act as a potent irritant and sensitizer. For example, studies using human bronchial epithelial cells indicated that CIC exposure resulted in increased expression of inflammatory cytokines, suggesting a role in airway inflammation .

Environmental Impact

This compound is also noted for its environmental toxicity, particularly towards aquatic life. Its use in industrial applications necessitates careful management to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyclohexyl isocyanate, and how can reaction conditions be systematically optimized?

Methodological Answer: this compound is synthesized via the reaction of cyclohexylamine with phosgene or via catalytic methods using safer alternatives like N-methylimidazole. For example, phenyl isocyanate analogs react with cyclohexanol under 20 mol% N-methylimidazole catalysis to yield carbamates (85% yield in 24 hours) . Optimization involves varying catalysts (e.g., organometallic compounds), temperature (controlled below 93°C to avoid polymerization ), and solvent polarity. Kinetic studies (e.g., time-resolved IR spectroscopy) can monitor intermediate formation.

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and detect impurities.

- FT-IR to identify the isocyanate (-NCO) stretching band (~2,270 cm⁻¹) .

- Gas chromatography-mass spectrometry (GC-MS) for quantifying volatile byproducts.

- Elemental analysis to verify stoichiometry (C₇H₁₁NO, MW: 125.17) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Containment : Use fume hoods and sealed reactors to prevent exposure (PAC-1: 0.0125 ppm, PAC-3: 0.10 ppm) .

- Incompatibility Management : Avoid contact with water, alcohols, acids, and amines to prevent exothermic reactions .

- Decomposition Mitigation : Store below 25°C and monitor thermal stability (decomposes at >93°C into HCN and NOx ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?

Methodological Answer: Contradictions arise from varying experimental conditions (e.g., heating rates, atmospheric composition). To address this:

- Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products under controlled oxygen/nitrogen atmospheres.

- Compare kinetic models (e.g., Friedman vs. Kissinger methods) to determine activation energies .

- Replicate studies using standardized protocols (e.g., ASTM E537) to isolate variables like humidity.

Q. What mechanistic insights explain this compound’s reactivity in carbamate formation versus thiocarbamate synthesis?

Methodological Answer: this compound reacts efficiently with alcohols to form carbamates but fails with thiols. This disparity stems from:

- Electrophilicity Differences : The isocyanate group (-NCO) is more electrophilic than the thiocyanate (-NCS) group, favoring nucleophilic attack by alcohols.

- Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to activate thiocyanate analogs. Computational studies (DFT) can map transition states and electron density profiles .

Q. How can computational chemistry predict this compound’s behavior in novel reaction environments (e.g., infrared cavities)?

Methodological Answer:

- Electronic Structure Modeling : Use density functional theory (DFT) to calculate vibrational modes (e.g., C=O and NCO stretches) and compare with experimental IR data .

- Cavity Coupling Simulations : Model light–matter interactions in infrared cavities to predict rate enhancements or suppression in reactions .

Q. What strategies mitigate uncontrolled polymerization during large-scale reactions involving this compound?

Methodological Answer:

- Inhibitors : Add polymerization inhibitors (e.g., hydroquinone) at 50–200 ppm .

- Temperature Control : Maintain reactions below 93°C using jacketed reactors with real-time thermocouple monitoring .

- Solvent Selection : Use aprotic solvents (e.g., THF) to reduce reactivity with protic contaminants .

Q. How do environmental factors influence the persistence and degradation of this compound in ecosystems?

Methodological Answer:

- Hydrolysis Studies : Quantify degradation rates in aqueous buffers (pH 4–10) using HPLC to track half-life variations.

- Photolysis Experiments : Expose samples to UV light (254 nm) and analyze byproducts (e.g., cyclohexylamine) via LC-MS .

- Soil Sorption Tests : Measure partition coefficients (Kd) using OECD Guideline 106 to assess mobility .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁NO | |

| Boiling Point | 325.1°C | |

| PAC-1 Exposure Limit | 0.0125 ppm | |

| Thermal Decomposition Onset | 93°C |

Propiedades

IUPAC Name |

isocyanatocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWGXHWJMSMDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO, Array | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025464 | |

| Record name | Isocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98 | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.3 | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

3173-53-3 | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cyclohexyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Cyclohexane, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCYANATOCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T699595BLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.